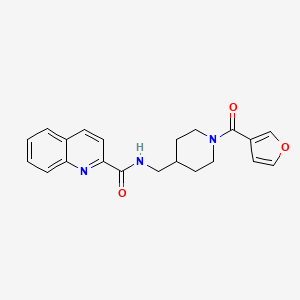

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide” is a chemical compound. It’s a derivative of piperidone, which is of particular interest due to its unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .

Applications De Recherche Scientifique

- Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing the furan nucleus . Investigating the antibacterial activity of this quinoline-furan hybrid could lead to the development of novel antimicrobial agents.

- Furan-containing compounds have been investigated for their antitubercular properties. Considering the diverse biological activities associated with furans, exploring the effects of this quinoline-furan compound against Mycobacterium tuberculosis (MTB) could be valuable .

- Some furan derivatives exhibit anti-inflammatory and analgesic activities. Researchers have synthesized compounds with furan moieties and evaluated their potential in managing pain and inflammation . Investigating the effects of our compound in this context could provide insights.

- Hybrid conjugates containing quinoline and piperazine scaffolds have demonstrated antimalarial activity. Our compound’s unique structure might contribute to its effectiveness against malaria parasites .

- Furan derivatives have been explored for various therapeutic purposes, including anti-ulcer, diuretic, muscle relaxant, and anti-protozoal activities . Investigating whether our compound shares any of these properties is worthwhile.

Antibacterial Activity

Antitubercular Research

Anti-Inflammatory and Analgesic Properties

Antimalarial Potential

Other Therapeutic Applications

Drug Resistance Mitigation

Propriétés

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-20(19-6-5-16-3-1-2-4-18(16)23-19)22-13-15-7-10-24(11-8-15)21(26)17-9-12-27-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUPMVIXBZQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3C=C2)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2617566.png)

![3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2617570.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2617571.png)

![Benzyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2617573.png)

![N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2617574.png)

![3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2617576.png)

![N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride](/img/structure/B2617578.png)

![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2617586.png)